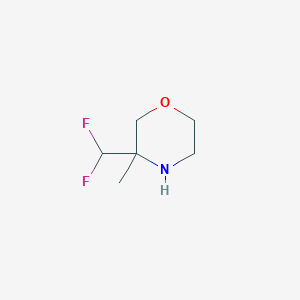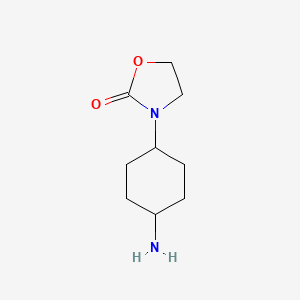
3-(4-Aminocyclohexyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminocyclohexyl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones Oxazolidinones are known for their antibacterial properties and are used in various pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminocyclohexyl)oxazolidin-2-one typically involves the reaction of 4-aminocyclohexanol with phosgene or its derivatives to form the oxazolidinone ring. This process can be carried out under various conditions, including the use of solvents like dichloromethane and catalysts such as triethylamine . The reaction is usually performed at room temperature and requires careful control of the reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process .
化学反応の分析
Types of Reactions
3-(4-Aminocyclohexyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions to form various substituted oxazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the oxazolidinone ring. These products can have diverse applications in pharmaceuticals and other industries .
科学的研究の応用
3-(4-Aminocyclohexyl)oxazolidin-2-one has several scientific research applications, including:
作用機序
The mechanism of action of 3-(4-Aminocyclohexyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect observed with this class of compounds.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(4-Aminocyclohexyl)oxazolidin-2-one include:
Linezolid: A well-known oxazolidinone antibiotic used to treat various bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action but improved pharmacokinetic properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for different substitution patterns and potentially novel applications in scientific research and industry. Its specific interactions with bacterial ribosomes and its potential as a chiral auxiliary in organic synthesis further highlight its uniqueness .
特性
分子式 |
C9H16N2O2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h7-8H,1-6,10H2 |
InChIキー |
TVSNZBRBUVINOL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)N2CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




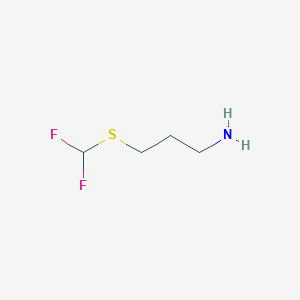
![o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine](/img/structure/B13527136.png)
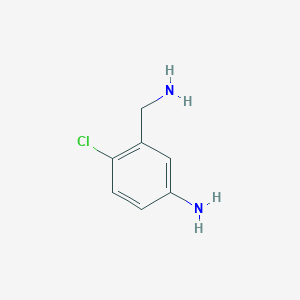
![2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B13527143.png)
![rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13527153.png)
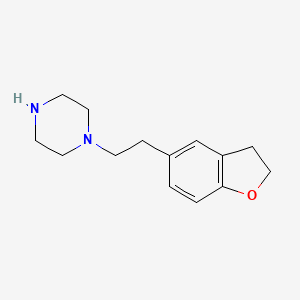
![Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13527172.png)

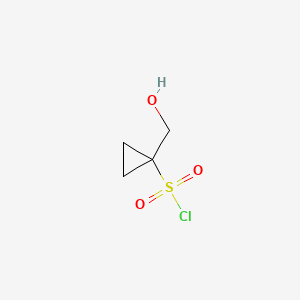
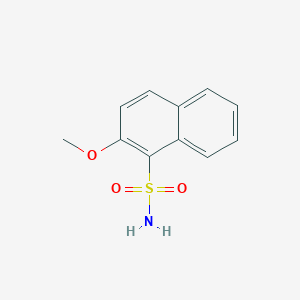
![Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13527184.png)
